molecular formula C11H14FNO2 B2399213 2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2176069-30-8

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol

Cat. No.: B2399213
CAS No.: 2176069-30-8
M. Wt: 211.236
InChI Key: YWKYLWSWQCBNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a strained four-membered ring substituted with a hydroxyl group at position 1 and a secondary amine linked to a 4-fluoro-3-methoxyphenyl aromatic moiety at position 2. This compound belongs to a class of 4-aza-2,3-didehydropodophyllotoxin analogs investigated for antitumor activity . Its structure combines a rigid cyclobutane core with a fluorinated and methoxylated aromatic system, which may enhance metabolic stability and target binding compared to larger ring systems.

Properties

IUPAC Name

2-(4-fluoro-3-methoxyanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11-6-7(2-3-8(11)12)13-9-4-5-10(9)14/h2-3,6,9-10,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKYLWSWQCBNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCC2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds structurally similar to 2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol may exhibit antiviral properties. For instance, research into flavonoids has shown that they can inhibit key virulence factors in pathogens such as Staphylococcus aureus, suggesting that similar compounds could be developed for antiviral applications through structure-based drug design .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by its structural characteristics, which allow it to interact with bacterial targets effectively. Studies have demonstrated that derivatives of this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting virulence factors like Panton-Valentine leukocidin and α-toxin . This suggests that this compound could be explored further for its ability to mitigate antibiotic resistance.

Case Study 1: Inhibition of Virulence Factors

A study examining the effects of structurally related compounds on S. aureus found that certain derivatives could significantly reduce biofilm formation and virulence factor production. The minimum inhibitory concentration (MIC) for these compounds was identified at 2 mg/ml, indicating their effectiveness in inhibiting bacterial growth without compromising cell viability . This highlights the potential for this compound in developing new antimicrobial therapies.

Case Study 2: Structure-Based Drug Design

In another investigation focused on structure-based drug design, researchers utilized molecular docking techniques to evaluate the binding affinity of various compounds to bacterial enzymes critical for virulence. The results indicated that compounds similar to this compound could effectively bind to these targets, thereby inhibiting their function and reducing pathogenicity .

Research Findings and Insights

The exploration of this compound is still in the early stages; however, existing studies provide a promising outlook on its applications:

Application Area Findings
Antiviral ActivityPotential to inhibit viral replication via structural analogs .
Antimicrobial PropertiesEffective against MRSA; inhibits virulence factors like α-toxin .
Structure-Based Drug DesignHigh binding affinity to bacterial enzymes; potential for new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Structural Analogs in Antitumor Research

The compound is part of a broader family of podophyllotoxin derivatives modified to improve efficacy and reduce toxicity. Key structural analogs include:

  • Compounds with varying R1 substituents: The patent () lists analogs where R1 includes 3,4,5-trimethoxyphenyl, 4-hydroxy-3-methoxyphenyl, and 3-nitro-4-methoxyphenyl.
  • (1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol: This cyclobutanol derivative () replaces the 4-fluoro-3-methoxyphenyl group with a 4-bromophenyl moiety. Bromine’s larger atomic radius and lipophilicity may alter solubility and membrane permeability compared to fluorine .
2.2. Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Molecular Formula Molecular Weight Substituents (R1) Key Features
2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol C₁₁H₁₃FNO₃ 226.23 4-Fluoro-3-methoxyphenyl Fluorine enhances metabolic stability; methoxy aids in hydrogen bonding.
(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol C₁₀H₁₂BrNO 242.12* 4-Bromophenyl Bromine increases lipophilicity but may reduce solubility.
Hypothetical: 3,4,5-Trimethoxyphenyl analog C₁₄H₁₉NO₄ 265.31 3,4,5-Trimethoxyphenyl Multiple methoxy groups improve binding but may increase metabolic lability.

Note: lists the molecular weight as 161.56, but calculated values suggest a discrepancy. Further validation is required .

2.3. Pharmacological Implications
  • Fluorine vs. Bromine : Fluorine’s small size and high electronegativity enhance binding precision and oxidative stability, whereas bromine’s bulkiness may improve hydrophobic interactions but reduce target specificity.
  • Methoxy Positioning : The 3-methoxy group in the target compound may facilitate π-stacking or hydrogen bonding compared to nitro or hydroxy substituents in other analogs, which could alter redox activity or solubility .

Research Findings and Limitations

  • Antitumor Activity : While specific IC₅₀ data are unavailable in the provided evidence, the patent () suggests that fluorine and methoxy substitutions are strategically chosen to enhance cytotoxicity against human cancer cell lines. Comparative studies with trimethoxyphenyl analogs (common in podophyllotoxin derivatives) could reveal whether reduced steric bulk improves penetration into tumor tissues.
  • Synthetic Feasibility : The cyclobutane core’s synthesis may require specialized methods (e.g., [2+2] cycloadditions), making scalability a challenge compared to simpler aromatic derivatives.

Biological Activity

2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H14FNO2C_{11}H_{14}FNO_2 and features a cyclobutanol ring substituted with a 4-fluoro-3-methoxyaniline group. This specific arrangement is believed to contribute to its interaction with biological targets.

PropertyValue
Molecular Weight214.26 g/mol
CAS Number2176069-30-8
LogP0.9
TPSA68 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the fluoro and methoxy groups enhance lipophilicity and electronic properties, potentially increasing therapeutic efficacy .

Enzyme Interaction

Research indicates that this compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. For instance, studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell cycle regulation .

Biological Activity Evaluation

The evaluation of biological activity typically involves various assays to determine cytotoxicity, enzyme inhibition, and receptor binding affinity.

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth, with some studies reporting values as low as 15.3 μM against specific targets .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, indicated by high Caco-2 permeability values (Papp A-B) ranging from 95.7 to 84.2 × 10610^{-6} cm/s . The plasma stability half-life is also promising, exceeding 360 minutes in various conditions.

Case Studies

  • Cancer Research : A study focused on the effects of this compound on breast cancer cells showed that it significantly inhibited cell proliferation and induced apoptosis through activation of caspase pathways .
  • Enzyme Inhibition : Another investigation highlighted its role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This selectivity suggests potential applications in treating cancers characterized by dysregulated CDK activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.